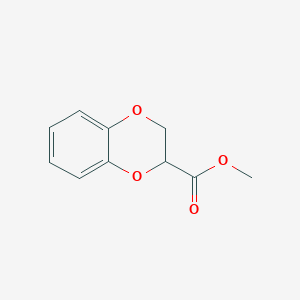

Methyl 1,4-Benzodioxane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLAAGHHNZECPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389175 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-79-4 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-benzodioxane-2-carboxylate is a key intermediate in the synthesis of a wide array of biologically active compounds. Its rigid scaffold and chiral center make it a valuable building block in medicinal chemistry for targeting various receptors and enzymes. This technical guide provides an in-depth overview of the predominant synthetic route to racemic this compound, focusing on the condensation reaction between catechol and a suitable three-carbon electrophile. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse pharmacological activities, including α-adrenergic blockers and potential anticancer agents. The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity. This compound serves as a versatile starting material for the introduction of various functionalities at this position, making its efficient synthesis a topic of significant interest. This document outlines the most common and straightforward method for its preparation.

Primary Synthetic Route: Williamson Ether Synthesis

The most widely employed method for the synthesis of the 1,4-benzodioxane ring system is a variation of the Williamson ether synthesis. This approach involves the reaction of a catechol with a dielectrophilic three-carbon component, leading to a double O-alkylation and subsequent cyclization.

Reaction Scheme

The synthesis of this compound is typically achieved through the condensation of catechol with methyl 2,3-dibromopropionate. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl groups of catechol, facilitating the nucleophilic attack on the electrophilic carbons of the propionate derivative.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Synthesis of Racemic this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

Catechol

-

Methyl 2,3-dibromopropionate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

A mixture of catechol (1.0 eq), methyl 2,3-dibromopropionate (1.0 eq), and potassium carbonate (3.0 eq) in anhydrous acetone is stirred at reflux overnight.

-

Upon cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, 1 M aqueous NaOH, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel.

Data Presentation

Reaction Parameters and Yields

| Starting Material (Substituted Catechol) | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| 3-Bromocatechol | K₂CO₃ | Acetone | Reflux | Overnight | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 25 | [1] |

| 3-Bromocatechol | K₂CO₃ | Acetone | Reflux | Overnight | Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40 | [1] |

| 3-Nitrocatechol | N,N-diisopropylethylamine | Acetonitrile | Reflux | Overnight | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 15.9 | [2] |

| 3-Nitrocatechol | N,N-diisopropylethylamine | Acetonitrile | Reflux | Overnight | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 20.1 | [2] |

Spectroscopic Data for Methyl 5-nitro-1,4-benzodioxane-2-carboxylate[2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (300 MHz, CDCl₃) | 7.54 | dd | 8.2, 1.6 |

| 7.25 | dd | 8.2, 1.6 | |

| 6.97 | t | 8.2 | |

| 4.94 | dd | 4.4, 3.2 | |

| 4.59–4.44 | m | ||

| 3.84 | s | ||

| ¹³C NMR (75 MHz, CDCl₃) | 167.5, 143.7, 139.2, 138.3, 122.4, 121.0, 118.6, 71.5, 65.3, 53.2 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the condensation of catechol with methyl 2,3-dibromopropionate is a robust and well-documented method. This guide provides the necessary details for its successful implementation, including reaction conditions and purification protocols. The versatility of the 1,4-benzodioxane scaffold ensures that this synthetic intermediate will remain a valuable tool for medicinal chemists and researchers in the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic routes, such as enzymatic resolutions, may offer pathways to enantiomerically pure products.[3][4]

References

Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. Its rigid structure and chiral center make it a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics targeting adrenergic and serotonergic receptors. This document outlines its chemical and physical properties, spectral data, a detailed synthesis protocol, and its role in modulating specific signaling pathways.

Core Properties and Data

This compound is a stable aromatic ether. The following tables summarize its key physical, chemical, and computed properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 3663-79-4 | [1] |

| Appearance | White solid (for a nitro-derivative) | [2] |

| Melting Point | 90.2 °C (for Methyl 8-nitro-1,4-benzodioxane-2-carboxylate) | [2] |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 194.05790880 Da | [1] |

| Monoisotopic Mass | 194.05790880 Da | [1] |

| Topological Polar Surface Area | 44.8 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 216 | [1] |

Spectral Data Summary

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Table 3: Spectral Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. For substituted derivatives, the aromatic region shows characteristic splitting patterns (e.g., dd, dd, and t). The aliphatic region typically shows a pseudo-triplet or doublet of doublets for the C2 proton and distinct doublets of doublets for the C3 protons. | [2][3][4] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon of the ester. | [2][3][4] |

| Mass Spec. | (GC-MS) A molecular ion peak corresponding to the compound's molecular weight (m/z = 194) and characteristic fragmentation patterns. | [1] |

| IR Spec. | Characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups. | [1] |

Synthesis Protocol

The synthesis of racemic this compound is most commonly achieved through the condensation of catechol with methyl 2,3-dibromopropionate.[2][5] This reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Catechol

-

Methyl 2,3-dibromopropionate

-

Potassium Carbonate (K₂CO₃) or another suitable base (e.g., N,N-diisopropylethylamine)

-

Acetone or Acetonitrile (solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in acetone.

-

Addition of Base: Add potassium carbonate (3 equivalents) to the solution.

-

Addition of Electrophile: To the stirred suspension, add a solution of methyl 2,3-dibromopropionate (1 equivalent) in acetone dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Biological Activity and Signaling Pathways

The 1,4-benzodioxane moiety is a key pharmacophore in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as α₁-adrenergic and 5-HT₁ₐ serotonin receptors.[6][7] Derivatives of this compound are foundational for developing selective antagonists and agonists for these receptors.

α₁-Adrenergic Receptor Antagonism

Many 1,4-benzodioxane derivatives act as antagonists at α₁-adrenergic receptors. This antagonism is crucial for the treatment of conditions like hypertension and benign prostatic hyperplasia. The binding of these compounds to α₁-adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.

5-HT₁ₐ Serotonin Receptor Agonism/Antagonism

Derivatives of 1,4-benzodioxane have also been developed as potent and selective ligands for the 5-HT₁ₐ serotonin receptor, acting as either agonists or antagonists.[6] These are of interest for treating depression, anxiety, and other CNS disorders. Agonists at this receptor typically lead to a decrease in the production of the second messenger cyclic AMP (cAMP).

Conclusion

This compound is a versatile and synthetically accessible molecule that serves as a crucial starting material for a wide range of biologically active compounds. Its derivatives have shown significant potential in modulating key GPCR signaling pathways, making it a compound of high interest for ongoing and future drug discovery and development efforts. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

- 1. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 1,4-Benzodioxane-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. This molecule serves as a crucial scaffold in medicinal chemistry for the development of a wide range of biologically active compounds. Its structural features are pivotal in the design of therapeutic agents, making a thorough understanding of its properties essential for researchers in drug discovery and development.

Core Physical and Chemical Properties

Data Presentation: Quantitative Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Exact Mass | 194.05790880 Da | [2] |

| CAS Number | 3663-79-4 | [1][2] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectra of related compounds show characteristic signals for the protons on the dioxane ring, typically appearing as multiplets in the aliphatic region. The aromatic protons on the benzene ring present as multiplets in the aromatic region, with their chemical shifts influenced by any substituents.[4]

-

¹³C NMR spectra provide key information on the carbon framework of the molecule.[4] Advanced techniques such as HSQC and HMBC are instrumental in the unambiguous structural elucidation of its derivatives.[4]

-

-

Infrared (IR) Spectroscopy : IR spectra would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether linkages, and vibrations associated with the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[2]

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented. A general and straightforward method involves the condensation of a catechol with a suitable three-carbon synthetic unit, such as methyl 2,3-dibromopropionate.[3][4]

General Synthesis of Substituted Methyl 1,4-Benzodioxane-2-carboxylates

Objective: To synthesize substituted Methyl 1,4-Benzodioxane-2-carboxylates via nucleophilic substitution.

Materials:

-

Substituted Catechol (e.g., 3-nitrocatechol, 3-bromocatechol)

-

Methyl 2,3-dibromopropionate

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))

-

Anhydrous Acetonitrile (ACN)

-

Ethyl acetate

-

Water

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted catechol in anhydrous acetonitrile.

-

Addition of Base: Add a suitable base, such as N,N-diisopropylethylamine (typically 3 equivalents), to the stirred solution.

-

Addition of Electrophile: Prepare a solution of methyl 2,3-dibromopropionate (1 equivalent) in anhydrous acetonitrile and add it dropwise to the reaction mixture.

-

Reaction: Stir the mixture at reflux overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., to an 80:20 petroleum ether/ethyl acetate mixture), is often effective in separating the desired product isomers.[3][5]

-

Characterization: Characterize the purified product(s) using NMR, IR, and mass spectrometry to confirm the structure and purity.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted Methyl 1,4-Benzodioxane-2-carboxylates.

Caption: General workflow for the synthesis of this compound derivatives.

Role as a Synthetic Template

This compound is a versatile template for creating a diverse range of biologically active molecules. The ester group at the 2-position and the potential for substitution on the benzene ring allow for extensive chemical modifications.

Caption: Role as a template for synthesizing biologically active compounds.

References

"Methyl 1,4-Benzodioxane-2-carboxylate molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-benzodioxane-2-carboxylate is a pivotal heterocyclic compound widely recognized in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The 1,4-benzodioxane motif is a key structural component in numerous pharmaceuticals, including agents targeting adrenergic, serotoninergic, and nicotinic receptors.[1] This compound is a crucial synthetic intermediate, most notably in the preparation of the (S)-enantiomer of Doxazosin, an alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical protocols, and discusses its significance in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| CAS Number | 3663-79-4 | [2] |

| IUPAC Name | methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | [3] |

| Synonyms | 1,4-Benzodioxan-2-carboxylic acid, methyl ester; Methyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature | [2] |

| Melting Point | Data not available (For reference, the related compound 2-hydroxymethyl-1,4-benzodioxane has a melting point of 85.0-92.0°C) | [4] |

| Boiling Point | Data not available (For reference, the ethyl ester analog has a boiling point of 115°C at 0.2 mmHg) | [5] |

| Density | Data not available (For reference, the related compound 2-aminomethyl-1,4-benzodioxane has a density of 1.1679 g/mL at 25°C) | [6] |

Experimental Protocols

Synthesis of Racemic this compound

A common and straightforward method for the synthesis of 2-substituted 1,4-benzodioxanes is the condensation of a catechol derivative with methyl 2,3-dibromopropionate. This reaction provides the racemic mixture of the product.

Materials:

-

3-Substituted Catechol (e.g., 3-Nitrocatechol for the synthesis of the nitro-derivative)

-

Methyl 2,3-dibromopropionate

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Diethyl ether

Procedure:

-

Dissolve the 3-substituted catechol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add N,N-Diisopropylethylamine (3.0 eq) to the stirred solution.

-

In a separate vessel, prepare a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile.

-

Add the methyl 2,3-dibromopropionate solution dropwise to the catechol solution.

-

Stir the reaction mixture at reflux overnight.

-

Upon cooling to room temperature, dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 1 M aqueous NaOH, and finally with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash chromatography on silica gel. A gradient elution from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 80:20) is typically effective. The separation of regioisomers, if applicable, can be achieved during this step. For instance, in the synthesis of nitro-derivatives, one isomer may precipitate from diethyl ether, simplifying the chromatographic separation of the other.

Chiral Resolution and Analysis by HPLC

The enantiomers of this compound can be resolved and analyzed using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm) or a similar cellulose-based chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The mobile phase should be freshly prepared and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample (crude reaction mixture or purified product) in the mobile phase at a concentration of approximately 0.5-1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Expected Results: Under these conditions, the two enantiomers of this compound should be well-resolved. For example, reported retention times for the (R) and (S) enantiomers on a Daicel CHIRALCEL OJ-H column are approximately 25.2 min and 27.1 min, respectively.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Development

While this compound itself is not known for significant direct biological activity, its importance lies in its role as a key building block for pharmacologically active compounds. The 1,4-benzodioxane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in molecules that interact with a wide range of biological targets.

The most prominent application is in the synthesis of Doxazosin , a potent and selective antagonist of α₁-adrenergic receptors. Doxazosin is clinically used for the management of hypertension and benign prostatic hyperplasia (BPH).

Signaling Pathway of Doxazosin

Doxazosin exerts its therapeutic effects by blocking the action of norepinephrine on α₁-adrenergic receptors in smooth muscle cells. This antagonism leads to vasodilation and a reduction in blood pressure. In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow. Recent studies have also suggested that doxazosin can modulate other pathways, such as the JAK/STAT signaling cascade, indicating potential applications in oncology.[1]

The diagram below illustrates the primary mechanism of action of Doxazosin at the α₁-adrenergic receptor.

Caption: Mechanism of action of Doxazosin as an α₁-adrenergic receptor antagonist.

Conclusion

This compound is a compound of significant value to the scientific and pharmaceutical research communities. Its established synthetic routes and its role as a precursor to clinically important drugs like Doxazosin underscore its importance. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile molecule in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxymethyl-1,4-benzodioxane, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Aminomethyl-1,4-benzodioxane 97 4442-59-5 [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 1,4-Benzodioxane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. By detailing the synthesis, spectroscopic analysis, and data interpretation, this document serves as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of catechol with methyl 2,3-dibromopropionate.[1][2][3] This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol attack the electrophilic carbons of the dibromopropionate, leading to the formation of the 1,4-benzodioxane ring system.

Experimental Protocol: Synthesis

Materials:

-

Catechol

-

Methyl 2,3-dibromopropionate

-

Potassium Carbonate (anhydrous)

-

Acetone (dry)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a stirred solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add a solution of methyl 2,3-dibromopropionate (1.05 eq) in dry acetone dropwise to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and multiplicity of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.95 - 6.85 | m | - | 4H | Ar-H |

| 4.88 | dd | 7.6, 3.2 | 1H | O-CH -COOCH₃ |

| 4.45 | dd | 11.8, 3.2 | 1H | O-CH ₂ |

| 4.35 | dd | 11.8, 7.6 | 1H | O-CH ₂ |

| 3.80 | s | - | 3H | -COOCH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C =O |

| 143.2, 142.8 | Ar-C -O |

| 122.5, 122.0, 117.5, 117.0 | Ar-C H |

| 71.2 | O-C H-COOCH₃ |

| 65.0 | O-C H₂ |

| 52.8 | -COOC H₃ |

Note: The assignments are based on the analysis of substituted analogs and general chemical shift principles.[1][2]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions and phase correction.

¹³C NMR Acquisition:

-

Acquire the spectrum on a 100 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1280, ~1120 | Strong | C-O stretch (Ether and Ester) |

Sample Preparation (Thin Film):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194 | High | [M]⁺ (Molecular ion) |

| 135 | High | [M - COOCH₃]⁺ (Loss of the methoxycarbonyl group) |

| 107 | Medium | [C₇H₇O]⁺ (Fragment from the benzodioxane ring) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Sample Introduction:

-

Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization:

-

Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Record the mass-to-charge ratio and relative abundance of each detected ion.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a directed graph, starting from the synthesis and proceeding through various analytical techniques to the final confirmed structure.

Key 2D NMR Correlations

For a more in-depth analysis and unambiguous assignment of the NMR signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

References

The Diverse Biological Activities of 1,4-Benzodioxane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry to design and synthesize a wide array of biologically active molecules.[1][2][3] Its unique structural features, including a conformationally constrained dioxane ring fused to a benzene ring, allow for versatile substitutions that can be tailored to interact with a multitude of biological targets.[2] This has led to the development of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and profound effects on the central nervous system.[3][4] This technical guide provides a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

1,4-benzodioxane derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and motility.[1][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways implicated in tumorigenesis.

A notable example is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[1] Certain 1,3,4-thiadiazole derivatives incorporating the 1,4-benzodioxane moiety have been identified as potent FAK inhibitors.[2] Another key target is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation. A series of 1,4-benzodioxane-hydrazone derivatives has been synthesized, with some compounds demonstrating significant inhibitory activity against mTOR kinase.[6]

Furthermore, some 1,3,4-oxadiazolyl benzodioxanes have been developed as inhibitors of telomerase, an enzyme essential for maintaining telomere length in rapidly dividing cancer cells.[1] The inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous oncoproteins, has also been explored as a therapeutic strategy.[1]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cell Line(s) | Activity Metric | Value | Reference(s) |

| 1,3,4-Thiadiazole derivatives | FAK | Various cancer cell lines | - | - | [1][2] |

| 1,4-Benzodioxane-hydrazone derivatives | mTOR kinase | MDA-MB-435 (Melanoma) | IC50 | 5.47 µM | [6] |

| 1,4-Benzodioxane-hydrazone derivatives | 56 cancer cell lines | Average GI50 | 6.92 µM | [6] | |

| MDA-MB-435 (Melanoma) | GI50 | 0.20 µM | [6] | ||

| M14 (Melanoma) | GI50 | 0.46 µM | [6] | ||

| SK-MEL-2 (Melanoma) | GI50 | 0.57 µM | [6] | ||

| UACC-62 (Melanoma) | GI50 | 0.27 µM | [6] | ||

| 1,3,4-Oxadiazolyl benzodioxanes | Telomerase | HEPG2, HELA, SW1116, BGC823 | IC50 | 1.27 µM | [1] |

| Benzodioxane derivatives | Hsp90 (yeast) | - | IC50 | 7.1 µM | [1] |

| Various cancer cell lines | GI50 | 4.1 µM | [1] |

Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol outlines the direct measurement of mTOR kinase inhibition by a test compound.

Materials:

-

Recombinant active mTOR

-

Inactive S6K protein (substrate)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

-

ATP

-

Test compound (1,4-benzodioxane derivative)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, inactive S6K protein (1 µg), and active mTOR (250 ng).

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the phosphorylation of S6K using a specific antibody to determine the inhibitory effect of the compound.[7]

Neurological and Receptor-Modulating Activities

1,4-benzodioxane derivatives have been extensively investigated for their effects on the central nervous system, particularly as modulators of adrenergic and serotoninergic receptors.[3] These activities are crucial for the development of treatments for hypertension, benign prostatic hyperplasia, and various psychiatric disorders.

α-Adrenergic Receptor Antagonism

A significant number of 1,4-benzodioxane derivatives act as antagonists at α-adrenergic receptors (α-ARs).[8][9][10][11] By replacing the phenoxyethyl moiety of the known α-blocker WB4101 with N-alkyl piperazine bearing various cyclic substituents, a series of potent α1-adrenoceptor antagonists has been synthesized and evaluated.[8] The binding profiles of these compounds are typically assessed through radioligand binding assays.[8][9]

5-HT1A Receptor Agonism and Antagonism

The 1,4-benzodioxane scaffold is also a key feature in ligands targeting the serotonin 1A (5-HT1A) receptor.[3][12] Depending on the substitution pattern, these derivatives can act as either full agonists, partial agonists, or antagonists at this receptor.[9][13] Full agonists at the 5-HT1A receptor are of interest for their potential as antidepressant and neuroprotective agents.[12][13]

Monoamine Oxidase B (MAO-B) Inhibition

Inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for Parkinson's disease.[1] A series of 1,4-benzodioxan-substituted chalcone derivatives have been designed and synthesized, with some exhibiting potent and selective inhibitory activity against human MAO-B.[14]

Quantitative Data: Neurological and Receptor-Modulating Activities

| Compound Class | Target | Assay Type | Activity Metric | Value | Reference(s) |

| 1,4-Benzodioxan-arylpiperazine derivatives | α1-adrenoceptors | Radioligand Binding | - | - | [8] |

| 1,4-Dioxane derivatives | α1D-AR | Antagonist | - | - | [12][13] |

| 1,4-Dioxane derivatives | 5-HT1A Receptor | Full Agonist | - | - | [12][13] |

| 1,4-Benzodioxan-substituted chalcones | hMAO-B | Inhibition | IC50 | 0.026 µM (most potent) | [14] |

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding experiment to determine the affinity of a test compound for α1-adrenergic receptors.

Materials:

-

Cell membranes expressing α1-adrenergic receptors

-

Radioligand (e.g., [3H]-Prazosin)

-

Test compound (1,4-benzodioxane derivative)

-

Assay buffer

-

Non-specific binding control (e.g., phentolamine)

-

Glass fiber filters and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific control).

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compound.[15][16]

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. 1,4-benzodioxane derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1]

The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes. For instance, certain cinnamaldehyde acylhydrazones and thiazolidinedione piperazine derivatives of 1,4-benzodioxane have been identified as inhibitors of E. coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1]

Quantitative Data: Antibacterial Activity

| Compound Class | Target | Organism(s) | Activity Metric | Value Range | Reference(s) |

| Cinnamaldehyde acylhydrazone derivatives | E. coli FabH | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | 1.5 - 6 µg/mL | [1] |

| E. coli FabH | IC50 | 3.5 µM | [1] | ||

| Thiazolidinedione piperazine derivatives | E. coli FabH | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | 1.5 - 7 µM | [1] |

| E. coli FabH | IC50 | 60 nM | [1] |

Experimental Protocol: E. coli FabH Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against E. coli FabH.

Materials:

-

Purified E. coli FabH enzyme

-

Malonyl-ACP (substrate)

-

[3H]acetyl-CoA (radiolabeled substrate)

-

Assay buffer

-

Test compound (1,4-benzodioxane derivative)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FabH enzyme, and malonyl-ACP.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding [3H]acetyl-CoA.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and separate the radiolabeled product from the unreacted substrate.

-

Quantify the radioactivity of the product using a scintillation counter to determine the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.[17][18]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,4-benzodioxane derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Specifically, phenylpiperazine derivatives of 1,4-benzodioxane have demonstrated selective inhibition of COX-2 over COX-1.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | Selectivity | IC50 (COX-2) | IC50 (COX-1) | Reference(s) |

| Phenylpiperazine derivatives | COX-2 | 70-fold vs. COX-1 | 0.12 µM | 8.35 µM | [1] |

Experimental Protocol: In Vitro COX-2 Selective Inhibition Assay

This protocol outlines a method to determine the selective inhibitory activity of a compound on COX-2.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (1,4-benzodioxane derivative)

-

Reaction buffer

-

Method for detecting prostaglandin production (e.g., ELISA)

Procedure:

-

Set up two parallel sets of reactions, one with COX-1 and the other with COX-2.

-

Pre-incubate each enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Terminate the reaction.

-

Quantify the amount of prostaglandin produced in each reaction using a suitable method like ELISA.

-

Calculate the percentage of inhibition for both COX-1 and COX-2 at each compound concentration.

-

Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[14][19][20]

Conclusion

The 1,4-benzodioxane scaffold continues to be a highly valuable template in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The examples provided in this guide highlight the potential of these compounds in various therapeutic areas, from oncology and infectious diseases to neurology and inflammation. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new 1,4-benzodioxane derivatives with enhanced potency, selectivity, and drug-like properties, further solidifying the importance of this versatile heterocyclic system in drug discovery.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Significance of Benzodioxane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This bicyclic structure, consisting of a benzene ring fused to a 1,4-dioxane ring, serves as a privileged scaffold in the design of therapeutic agents targeting a wide array of biological systems. Derivatives of benzodioxane have demonstrated significant potential in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. Their ability to interact with diverse biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, underscores their importance in modern drug discovery and development.[1] This technical guide provides an in-depth overview of the pharmacological importance of benzodioxane compounds, with a focus on their quantitative bioactivity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Bioactivity of Benzodioxane Derivatives

The pharmacological potency of benzodioxane compounds is quantified through various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the minimum inhibitory concentration (MIC). These values provide a comparative measure of the efficacy of different derivatives against specific biological targets.

Adrenergic and Serotonergic Receptor Antagonism

Benzodioxane derivatives have been extensively studied as antagonists of α1-adrenergic and 5-HT1A serotonergic receptors, which are implicated in cardiovascular and central nervous system disorders, respectively.[2][3][4] The binding affinities (Ki values) of representative compounds for these receptors are summarized below.

| Compound/Derivative | Target Receptor | Ki (nM) | Reference |

| WB4101-related benzodioxanes | α1-adrenoceptor | Varies | [2] |

| Prazosin | α1-adrenoceptor | Varies | [2] |

| N-n-hexyl-substituted phenylpiperazines | 5-HT1A receptor | 0.50 - 0.54 | [4] |

| DF-300 | 5-HT1A receptor | 7.7 | [5] |

| DF-400 | 5-HT1A receptor | 5.8 | [5] |

| NLX-204 | 5-HT1A receptor | 0.06 | [6] |

Anticancer Activity

The cytotoxic effects of benzodioxane derivatives against various cancer cell lines are typically evaluated by determining their IC50 values. These compounds have shown promise in inhibiting the proliferation of cancer cells, including those of the breast, lung, and fibrosarcoma.[7][8][9][10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4d | HT-1080 (fibrosarcoma) | 15.59 ± 3.21 | [7] |

| Compound 4d | A-549 (lung) | 18.32 ± 2.73 | [7] |

| Compound 4d | MCF-7 (breast) | 17.28 ± 0.33 | [7] |

| Compound 4d | MDA-MB-231 (breast) | 19.27 ± 2.73 | [7] |

| Compound 14 | CaCo-2 (colorectal) | 4.2 | [7] |

| Compound 35 | CaCo-2 (colorectal) | 9.8 | [7] |

| Compound 35 | HuH-7 (liver) | 24 | [7] |

Antibacterial Activity

The antibacterial efficacy of benzodioxane compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Antibiotic PF 1052 | Staphylococcus aureus | 3.13 | [11] |

| Antibiotic PF 1052 | Streptomyces parvulus | 0.78 | [11] |

| Antibiotic PF 1052 | Clostridium perfringens | 0.39 | [11] |

Key Signaling Pathways Modulated by Benzodioxane Compounds

Benzodioxane derivatives exert their pharmacological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[12][13] Benzodioxane-based antagonists block this cascade by preventing agonist binding.

References

- 1. benchchem.com [benchchem.com]

- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methyl 1,4-Benzodioxane-2-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-benzodioxane-2-carboxylate is a versatile bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a key structural motif present in a variety of biologically active molecules and approved therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental details and quantitative data.

Synthesis of this compound and Derivatives

The most common and straightforward method for the synthesis of this compound and its substituted analogs involves the condensation of a catechol with a suitable three-carbon synthon, typically methyl 2,3-dibromopropionate.[2][3] This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the catecholate on the electrophilic carbons of the propionate derivative.

General Synthesis Workflow

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocols

Synthesis of Methyl 8-bromo-1,4-benzodioxane-2-carboxylate and Methyl 5-bromo-1,4-benzodioxane-2-carboxylate [4]

An equimolar mixture of 3-bromocatechol and methyl 2,3-dibromopropionate is dissolved in acetone. Three equivalents of potassium carbonate are added, and the mixture is refluxed overnight. After cooling, the solvent is evaporated, and the residue is subjected to a standard aqueous work-up. The crude product is then purified by silica gel chromatography using a petroleum ether/ethyl acetate (80:20) eluent to yield the two regioisomers.

Synthesis of Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate [2][5]

3-Nitrocatechol is dissolved in acetonitrile with N,N-diisopropylethylamine (DIPEA). A solution of methyl 2,3-dibromopropionate in acetonitrile is added dropwise, and the mixture is refluxed overnight. After cooling, the reaction mixture is diluted with ethyl acetate and washed successively with water, 1 M aqueous NaOH, and brine. The organic layer is dried and concentrated. The two regioisomers are separated by flash chromatography on silica gel with a gradient elution of petroleum ether/ethyl acetate.

Synthesis Data

| Compound | Starting Materials | Base | Solvent | Yield (%) | Reference |

| Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 3-Bromocatechol, Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | 25 | [4] |

| Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 3-Bromocatechol, Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | 40 | [4] |

| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 3-Nitrocatechol, Methyl 2,3-dibromopropionate | DIPEA | Acetonitrile | 31 (overall) | [2][5] |

| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 3-Nitrocatechol, Methyl 2,3-dibromopropionate | DIPEA | Acetonitrile | 20 (overall) | [2][5] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Data (300 MHz, CDCl₃, δ in ppm)

| Compound | Aromatic Protons | Dioxane Protons | Methyl Protons | Reference |

| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 7.56 (dd), 7.11 (dd), 6.93 (t) | 5.06 (pseudo t), 4.59 (dd), 4.39 (dd) | 3.80 (s) | [5] |

| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 7.54 (dd), 7.25 (dd), 6.97 (t) | 4.94 (dd), 4.59–4.44 (m) | 3.84 (s) | [5] |

¹³C NMR Data (75 MHz, CDCl₃, δ in ppm)

| Compound | Carbonyl Carbon | Aromatic Carbons | Dioxane Carbons | Methyl Carbon | Reference |

| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 167.5 | 144.5, 139.1, 137.7, 122.2, 120.5, 118.8 | 72.1, 64.6 | 53.2 | [5] |

| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 167.5 | 143.7, 139.2, 138.3, 122.4, 121.0, 118.6 | 71.5, 65.3 | 53.2 | [5] |

Enantioselective Synthesis

The C2 position of the 1,4-benzodioxane ring is a chiral center, and the biological activity of many 2-substituted 1,4-benzodioxanes is highly dependent on the stereochemistry at this position.[1] Enzymatic kinetic resolution is a common method to obtain enantiomerically pure forms of this compound.

Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of racemic this compound.

Experimental Protocol for Enzymatic Resolution

Racemic this compound is subjected to enantioselective hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB).[6] The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like n-butanol to improve substrate solubility. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated.

Enzymatic Resolution Data

| Enzyme | Substrate | Co-solvent | Temperature (°C) | Enantiomeric Excess (e.e.s) | Reference |

| Candida antarctica Lipase B (CALB) mutants A225F and A225F/T103A | (±)-Methyl 1,4-benzodioxane-2-carboxylate | n-Butanol (20%) | 30 | 97% | [6] |

Biological Activities of the 1,4-Benzodioxane Scaffold

While specific quantitative biological data for this compound is not extensively reported in the literature, the 1,4-benzodioxane core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.

| Biological Activity | Examples of 1,4-Benzodioxane Derivatives | Reference |

| Antimicrobial | 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives show activity against various bacterial and fungal strains. | [7] |

| Antioxidant | Benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group exhibit radical scavenging activity. | [2] |

| Anticancer | 1,4-Benzodioxane-hydrazone derivatives have shown inhibitory effects on cancer cell growth. | [8] |

| Adrenergic Receptor Binding | Various 2-substituted 1,4-benzodioxanes are known to be potent α-adrenergic receptor antagonists. | [1] |

| Serotonin Receptor Binding | Certain 1,4-benzodioxane derivatives show affinity for serotonin receptors. | [9] |

It is important to note that this compound primarily serves as a key synthetic intermediate for the elaboration into more complex and biologically active molecules.[1] Further derivatization of the carboxylate group allows for the introduction of various functionalities, leading to compounds with diverse pharmacological profiles.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its synthesis is well-established, with reliable protocols for the preparation of both the racemic mixture and its substituted derivatives. Furthermore, efficient methods for its enantioselective resolution provide access to chiral precursors essential for the development of stereospecific therapeutic agents. While the biological activity of the methyl ester itself is not extensively documented, the 1,4-benzodioxane scaffold it contains is a proven pharmacophore, suggesting that derivatives of this compound hold significant potential for the discovery of novel drugs targeting a range of diseases. Future research in this area will likely focus on the synthesis and biological evaluation of new libraries of compounds derived from this versatile intermediate.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro Antioxidant and Antimicrobial Activity | AVESİS [avesis.inonu.edu.tr]

- 3. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]

- 4. scholars.nova.edu [scholars.nova.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1-Butyl-4-piperidinylmethyl)-8-amino-7-[123I]iodo-1,4-benzodioxan-5-carboxylate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Methyl 1,4-Benzodioxane-2-carboxylate: A Detailed Application Note

This document provides a comprehensive guide for the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate, a key intermediate in the development of various biologically active compounds.[1][2][3] The protocols outlined below are intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[2][3][4] this compound serves as a versatile starting material for the synthesis of a wide range of derivatives, including those with potential applications as α-adrenergic blocking agents and compounds targeting serotonin receptors.[4] The primary synthetic route involves the condensation of catechol with a suitable three-carbon building block, typically methyl 2,3-dibromopropionate.

Data Summary

The following table summarizes the key quantitative data from representative synthesis protocols for this compound and its precursors.

| Starting Material(s) | Reagents & Solvents | Product | Yield (%) | Melting Point (°C) | Reference |

| Catechol, Ethyl 2,3-dibromopropionate | K₂CO₃, Acetone | 1,4-Benzodioxan-2-carboxylic acid | 76 | 126-128 | [5] |

| 1,4-Benzodioxan-2-carboxylic acid | Thionyl chloride, DCM | 1,4-Benzodioxan-2-carbonyl chloride | 78 | 133-135 | [5] |

| Catechol, Methyl 2,3-dibromopropionate | NaOH, Chloroform | This compound | 78 | - | [6] |

| 3-Bromocatechol, Methyl 2,3-dibromopropionate | - | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 25 | - | [7][8] |

| 3-Bromocatechol, Methyl 2,3-dibromopropionate | - | Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40 | - | [7][8] |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Direct Synthesis from Catechol and Methyl 2,3-dibromopropionate

This protocol is adapted from a common and straightforward method for the preparation of the target compound.[2][3][6]

Materials:

-

Catechol

-

Methyl 2,3-dibromopropionate

-

Sodium hydroxide (NaOH) solution (10%)

-

Chloroform

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a 10% aqueous solution of sodium hydroxide.

-

To the stirring solution, add methyl 2,3-dibromopropionate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to room temperature and extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Two-Step Synthesis via 1,4-Benzodioxan-2-carboxylic acid

This alternative method involves the synthesis of the carboxylic acid intermediate followed by esterification.[5]

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

-

To a solution of catechol in dry acetone, add anhydrous potassium carbonate.

-

Add ethyl 2,3-dibromopropionate to the suspension and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the crude ethyl ester.

-

Saponify the crude ester by refluxing with a solution of sodium hydroxide in aqueous ethanol.

-

After saponification, acidify the reaction mixture with dilute HCl to precipitate 1,4-Benzodioxan-2-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Esterification to this compound

-

Suspend 1,4-Benzodioxan-2-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 7. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]

- 8. researchgate.net [researchgate.net]

Chiral Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives: Application Notes and Protocols

The 1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of biologically active compounds and therapeutic agents. The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity, making the development of efficient chiral synthetic methods a significant area of research. These application notes provide detailed protocols for various successful strategies for the enantioselective synthesis of 2-substituted-1,4-benzodioxane derivatives, targeting researchers, scientists, and professionals in drug development.

Introduction

Chiral 2-substituted-1,4-benzodioxanes are key components in pharmaceuticals targeting a range of receptors, including adrenergic and serotonin receptors.[1] Their synthesis in enantiomerically pure form is essential for understanding structure-activity relationships and for the development of safe and effective drugs. This document outlines three primary strategies for achieving this: classical resolution of racemates, enzymatic kinetic resolution, and asymmetric catalysis. Each section includes detailed experimental protocols, data summaries, and workflow diagrams.

Classical Resolution of Racemic 1,4-Benzodioxane-2-Carboxylic Acid

A well-established method for obtaining enantiopure 1,4-benzodioxane derivatives is the resolution of a racemic mixture of a key intermediate, 1,4-benzodioxane-2-carboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Diastereomeric Salt Resolution Protocol

This protocol describes the resolution of racemic 1,4-benzodioxane-2-carboxylic acid using a chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization.[2][3]

Experimental Protocol:

-

Salt Formation: In a suitable flask, dissolve racemic 1,4-benzodioxane-2-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The diastereomeric purity of the crystals can be enhanced by recrystallization from the same solvent.

-

Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2N HCl) to a pH of 1-2.

-

Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure 1,4-benzodioxane-2-carboxylic acid.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

Data Summary for Diastereomeric Salt Resolution

| Resolving Agent | Solvent | Diastereomer Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (S)-(-)-α-phenylethylamine | Ethanol | >90 (for less soluble salt) | >98 |

| (R)-(+)-α-phenylethylamine | Ethanol | >90 (for less soluble salt) | >98 |

| p-methyl-α-phenylethylamine | Methanol | Not specified | High |

| p-nitro-α-phenylethylamine | Acetone | Not specified | High |

Note: Yields and e.e. are highly dependent on the specific conditions and the number of recrystallizations.

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Chiral Resolution via Diastereomeric Salts.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral 1,4-benzodioxanes. This method utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Protocol for Enzymatic Kinetic Resolution of a Methyl Ester

This protocol details the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered Candida antarctica lipase B (CALB) to achieve high enantiomeric excess of the unreacted ester.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (e.g., 50 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent (e.g., 20% n-butanol), add the engineered CALB mutant (e.g., A225F or A225F/T103A).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p) by chiral HPLC.

-

Work-up: Once the desired conversion (ideally close to 50%) and e.e. are reached, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the aqueous and organic layers.

-

Isolation: The unreacted (S)-ester can be isolated from the organic layer, while the hydrolyzed (R)-acid can be recovered from the aqueous layer after acidification and extraction.

-

Purify the isolated ester and acid using standard techniques such as column chromatography.

Data Summary for Enzymatic Kinetic Resolution

| Enzyme Mutant | Substrate Concentration (mM) | Co-solvent | Temperature (°C) | e.e.s (%) | E-value |

| CALB A225F | 50 | 20% n-butanol | 30 | 97 | 278 |

| CALB A225F/T103A | 50 | 20% n-butanol | 30 | >99 | >200 |

The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Catalysis

Asymmetric catalysis provides a direct and atom-economical route to enantiomerically enriched 1,4-benzodioxanes, often starting from achiral precursors. Key strategies include palladium-catalyzed intramolecular C-O bond formation and iridium-catalyzed asymmetric hydrogenation.

Protocol for Pd-Catalyzed Asymmetric Intramolecular Aryl C-O Bond Formation

This protocol describes the enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes through a desymmetrization strategy involving the palladium-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols.[4]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, prepare the palladium catalyst in situ by mixing a palladium source (e.g., Pd(OAc)2) with a chiral ligand (e.g., a spirodiphosphine monoxide (SDP(O)) ligand) in a suitable anhydrous solvent (e.g., toluene).

-

Reaction Setup: To the activated catalyst, add the 2-(2-halophenoxy)propane-1,3-diol substrate and a base (e.g., Cs2CO3).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxane.

-

Determine the yield and enantiomeric excess (by chiral HPLC).

Data Summary for Asymmetric Catalysis

| Catalytic System | Substrate | Yield (%) | e.e. (%) |

| Pd(OAc)2 / SDP(O) ligand | 2-(2-bromophenoxy)propane-1,3-diol | 85-95 | 90-98 |

| [Ir(COD)Cl]2 / Chiral Phosphine Ligand | Substituted 1,4-benzodioxine | >90 | up to 99 |

Note: Yields and e.e. are highly dependent on the specific ligand, substrate, and reaction conditions.

Logical Relationship for Asymmetric Catalysis

Caption: Logical Steps in Asymmetric Pd-Catalyzed Cyclization.

Conclusion